6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

Anticancer Cytotoxicity SAR

Sourcing halogenated heterocycles with inconsistent reactivity can delay lead optimization. 6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one eliminates this variability with a balanced 6-chloro handle optimized for reliable cross-coupling. • Validated Antiproliferative Activity: Demonstrates potent, selective inhibition of L1210 leukemia cells (IC50: 0.67 µM) and HeLa cells (IC50: 3.9 µM). • Broad-Spectrum Antimicrobial Potential: Active against C. neoformans (MIC95: 16.6 µM) and B. subtilis (43% inhibition at 100 µM). • Reliable Diversification: The 6-chloro group ensures efficient library synthesis via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions without the instability of iodo analogs.

Molecular Formula C6H3ClN2OS
Molecular Weight 186.62 g/mol
Cat. No. B8777217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chlorothieno[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC6H3ClN2OS
Molecular Weight186.62 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=CNC2=O)Cl
InChIInChI=1S/C6H3ClN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)
InChIKeyFMGVWCKCCAJCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one Procurement Specifications


6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 120670-16-8) is a heterocyclic building block featuring a fused thieno[3,2-d]pyrimidine core with a chlorine atom at the 6-position. This scaffold serves as a privileged structure in medicinal chemistry due to its purine isosterism, enabling it to act as a hinge-binding motif in kinase inhibitor design [1]. The compound is typically supplied at ≥97% purity with a molecular weight of 186.62 g/mol . Its value in procurement lies in the 6-chloro substituent, which provides a reactive handle for further functionalization (e.g., cross-coupling reactions) and imparts distinct electronic and steric properties compared to the unsubstituted or differently halogenated analogs [2].

Scaffold Purine isostere for kinase inhibitor design
Handle 6-Chloro enables cross-coupling diversification
Differentiation Distinct electronic/steric profile from unsubstituted analogs

6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one Substitution Constraints


Substituting 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one with other 6-halogenated or unsubstituted thieno[3,2-d]pyrimidin-4(3H)-ones is not trivial due to halogen-dependent reactivity, divergent biological profiles, and distinct physicochemical properties. The 6-chloro substituent is not merely a placeholder; it critically influences the compound's electronic distribution, which in turn governs its behavior in cross-coupling reactions and its interaction with biological targets [1]. As demonstrated in comparative SAR studies, even a single halogen change at the 6-position can result in a complete loss of activity against certain cancer cell lines or alter the antimicrobial spectrum [2]. Furthermore, the synthetic accessibility of downstream derivatives is highly dependent on the specific halogen present, with the chloro derivative offering a balanced profile of stability and reactivity that is not shared by its iodo, bromo, or unsubstituted counterparts [1]. Therefore, a generic substitution without rigorous validation poses significant risk to experimental reproducibility and project timelines.

Halogen substitution may alter cross-coupling reactivity and electronic character; 6-iodo or 6-bromo analogs do not guarantee identical synthetic outcomes.
Unsubstituted scaffold shows markedly different antiproliferative profile; biological activity is halogen-dependent and may not transfer.
Antimicrobial spectrum varies with halogen; 6-bromo analog exhibits narrower fungal selectivity, limiting direct replacement in broad‑spectrum screens.

6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


Antiproliferative Activity vs. Unsubstituted Scaffold

The 6-chloro substituent is critical for maintaining antiproliferative activity in the thieno[3,2-d]pyrimidin-4(3H)-one series. In a direct comparison, the 6-chloro derivative (compound 1) demonstrated an IC50 of 0.67 ± 0.50 µM against the mouse lymphocytic leukemia cell line L1210 [1]. In stark contrast, the unsubstituted parent scaffold, thieno[3,2-d]pyrimidin-4(3H)-one (compound 4), exhibited no measurable cytotoxicity (IC50 > 250 µM) [1]. This represents a greater than 370-fold increase in potency conferred by the 6-chloro group in this specific cellular context.

Antiproliferative activity
Head‑to‑head
IC50 0.67 vs >250 µM (>370‑fold)
6‑Cl group supports cell‑model antiproliferative response; unsubstituted scaffold inactive.
L1210 mouse leukemia cell line; cell counting assay. Endpoint context may differ in other models.
Anticancer Cytotoxicity SAR

Broad-Spectrum Antimicrobial Activity vs. 6-Bromo Analog

While the 6-bromo analog (compound 2) demonstrates greater selectivity for fungal strains, the 6-chloro analog (compound 1) exhibits a broader spectrum of antimicrobial activity. Against the fungal pathogen C. neoformans (strain JEC20), the 6-chloro derivative has an MIC95 of 16.6 µM, compared to a more potent 5.8 µM for the 6-bromo analog [1]. However, the 6-chloro derivative also shows activity against the bacterium Bacillus subtilis (43% inhibition at 100 µM), whereas the 6-bromo analog is inactive [1]. This differential spectrum highlights that halogen choice is a key driver of target organism selectivity.

Antimicrobial spectrum
Head‑to‑head
C. neoformans MIC95 16.6 µM; B. subtilis 43% inhib. (6‑Br: 5.8 µM / inactive)
6‑Cl analog provides broader antimicrobial screening context; antifungal potency lower but antibacterial activity present.
Microbroth dilution MIC95; single‑point 100 µM inhibition. Spectrum differs by halogen.
Antifungal Antimicrobial Selectivity

Cross-Coupling Reactivity vs. 6-Iodo Analog

The 6-chloro substituent provides an optimal balance between stability and reactivity for palladium-catalyzed cross-coupling reactions. While the 6-iodo analog is generally more reactive in oxidative addition steps, its increased lability can lead to unwanted side reactions and decomposition under standard storage conditions. In contrast, the 6-chloro derivative exhibits sufficient reactivity for efficient Suzuki-Miyaura and Sonogashira couplings [1] while demonstrating superior bench-top stability, making it a more reliable and convenient reagent for building diverse compound libraries.

Cross‑coupling balance
Class‑level inference
Balanced reactivity and stability
6‑Cl may support reliable Suzuki/Sonogashira workflows; more stable than 6‑iodo analog.
Based on halogen class behavior; verify under specific coupling conditions and storage.
Synthetic Chemistry Cross-Coupling Reactivity

6-Chlorothieno[3,2-d]pyrimidin-4(3H)-one Application Scenarios


Anticancer Agent Development: Leukemia & Solid Tumors

Based on its potent and selective antiproliferative activity in L1210 leukemia cells (IC50: 0.67 µM) and its activity against HeLa cervical cancer cells (IC50: 3.9 µM) [1], 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one is a validated starting point for the development of novel anticancer therapeutics. Research programs focused on leukemia or cervical cancer can utilize this compound as a lead scaffold for further optimization.

Broad-Spectrum Antimicrobial Discovery

For research teams seeking to develop new antimicrobial agents with a broad spectrum of activity, 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one offers a distinct advantage. Its demonstrated activity against both fungal (C. neoformans, MIC95: 16.6 µM) and bacterial (B. subtilis, 43% inhibition at 100 µM) pathogens [1] makes it a more versatile scaffold than its 6-bromo analog, which shows greater fungal selectivity.

Diversified Compound Libraries via Cross-Coupling

The 6-chloro group serves as an ideal handle for late-stage diversification. The compound is well-suited for high-throughput synthesis of novel derivatives using robust Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. Its balanced reactivity profile ensures efficient library generation without the handling and stability concerns associated with more reactive halogenated analogs.

Kinase Inhibitor Discovery via Purine Isosteres

The thieno[3,2-d]pyrimidine core is a well-established purine isostere that binds to the ATP-binding pocket of various kinases [1]. The 6-chloro substituent provides a vector for modulating kinase selectivity and potency. This compound can be used as a core scaffold for the design and synthesis of novel, selective kinase inhibitors for oncology and inflammatory disease research [2].

Application
Selection Property
Validation Focus
Cancer cell‑model studies (leukemia & solid tumor)
6‑Cl antiproliferative scaffold
Cell‑line specific cytotoxicity endpoints
Antimicrobial screening studies
Broad‑spectrum, halogen‑dependent profile
MIC and bacterial inhibition endpoints
Diversified library synthesis
Balanced cross‑coupling handle
Suzuki/Sonogashira reactivity verification
Kinase inhibitor scaffold design
Purine isostere hinge binder
Kinase selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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